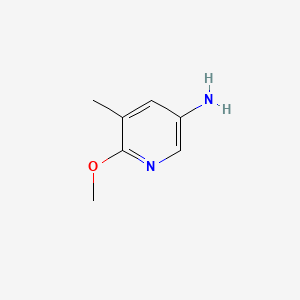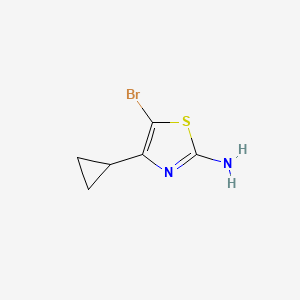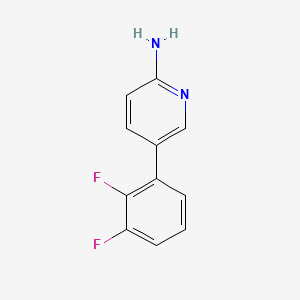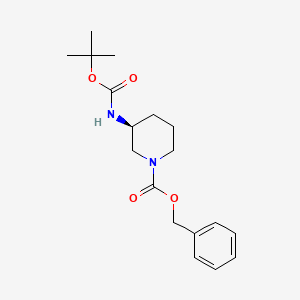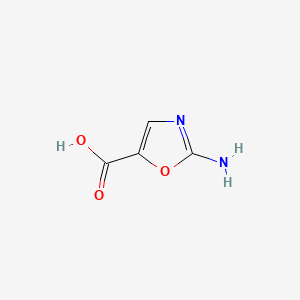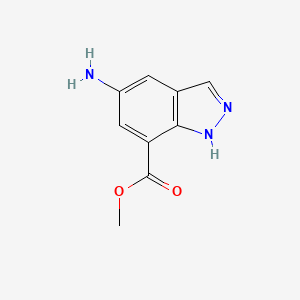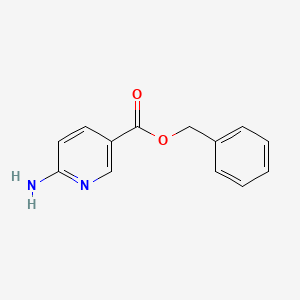
Benzyl 6-aminonicotinate
描述
Benzyl 6-aminonicotinate is an organic compound with the molecular formula C13H12N2O2. It is derived from nicotinic acid, where a hydrogen atom at the 6th position is replaced by a benzyl group and an amino group. This compound is known for its applications in various fields, including organic chemistry and biomedical research.
准备方法
Synthetic Routes and Reaction Conditions: Benzyl 6-aminonicotinate can be synthesized through the reaction of 6-aminonicotinic acid with benzyl bromide. The reaction typically involves the use of a base such as triethylamine in a solvent like N,N-dimethylformamide. The mixture is heated and stirred at temperatures around 55 to 57°C for approximately 19 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.
化学反应分析
Types of Reactions: Benzyl 6-aminonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Benzyl 6-aminonicotinate has several applications in scientific research:
Organic Chemistry: It is used in the cyanation of alcohols, a valuable process in organic synthesis.
Biomedical Research: The compound serves as an antioxidant and anti-inflammatory agent in cell culture and animal models.
Electrochemistry: It acts as a catalyst in cyclic voltammetry experiments, facilitating electron transfer reactions.
作用机制
The mechanism of action of Benzyl 6-aminonicotinate involves its interaction with molecular targets and pathways. As an antioxidant, it neutralizes free radicals, thereby reducing oxidative stress. Its anti-inflammatory properties are attributed to the inhibition of inflammatory mediators such as prostaglandins and cytokines .
相似化合物的比较
Benzyl nicotinate: Similar in structure but primarily used as a vasodilator and rubefacient.
6-Aminonicotinic acid: The precursor in the synthesis of Benzyl 6-aminonicotinate, lacking the benzyl group.
Uniqueness: this compound is unique due to its dual functional groups (benzyl and amino), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in both organic synthesis and biomedical applications.
属性
IUPAC Name |
benzyl 6-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFRFMFRNZBTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672352 | |
| Record name | Benzyl 6-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935687-49-3 | |
| Record name | Benzyl 6-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
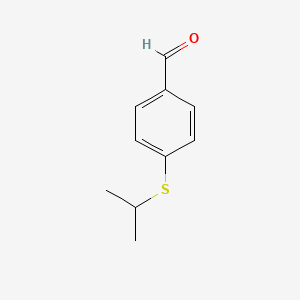
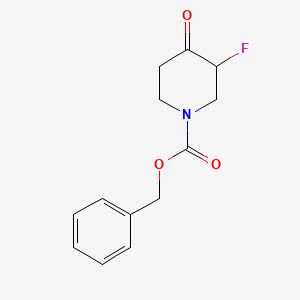
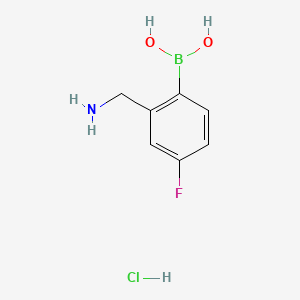
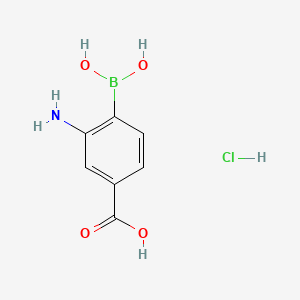
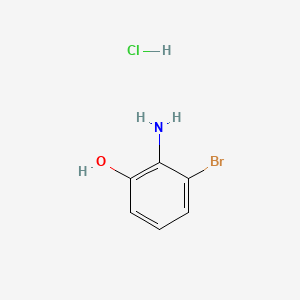
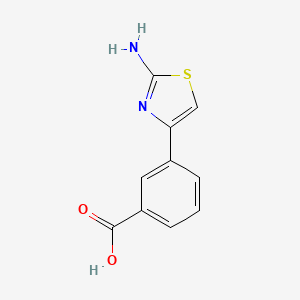
![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)
